molecular formula C25H24N4O2S B2470262 N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1797536-98-1

N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2470262
CAS RN: 1797536-98-1
M. Wt: 444.55
InChI Key: JMMFMIMAFABKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the growth and proliferation of cancer cells, as well as the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the development of neurodegenerative diseases. It has also been found to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for the study of N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore its potential as an antimicrobial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to explore its potential applications.

Synthesis Methods

The synthesis of N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with benzhydryl chloride, followed by the reaction of the resulting compound with 5-amino-1,3,4-oxadiazole-2-thiol and then thiophene-3-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-benzhydryl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-25(26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)29-14-7-12-20(16-29)23-27-28-24(31-23)21-13-15-32-17-21/h1-6,8-11,13,15,17,20,22H,7,12,14,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFMIMAFABKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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